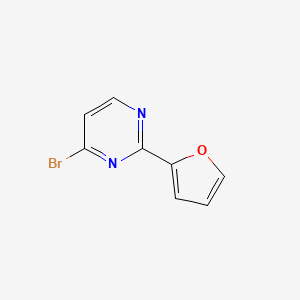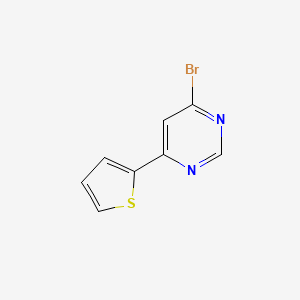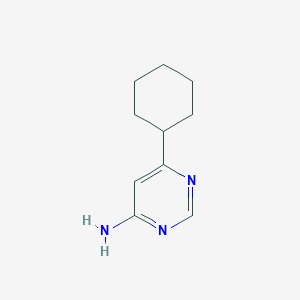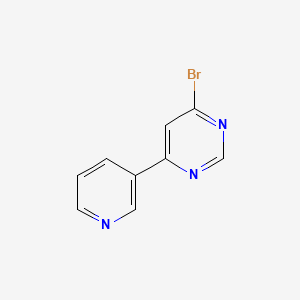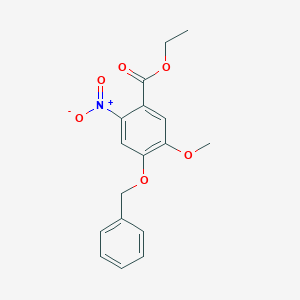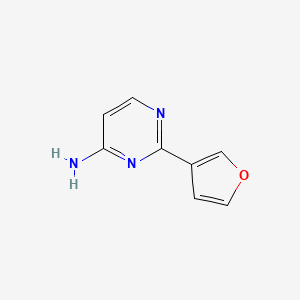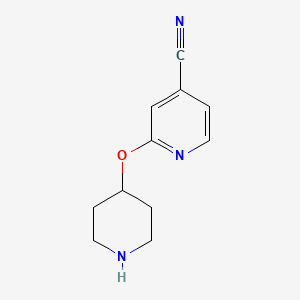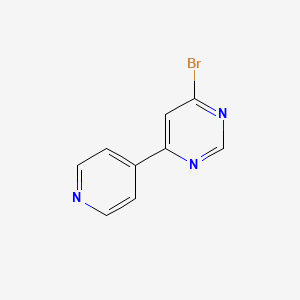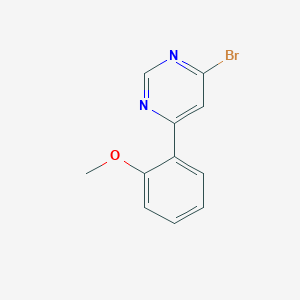
4-Bromo-6-(2-methoxyphenyl)pyrimidine
説明
“4-Bromo-6-(2-methoxyphenyl)pyrimidine” is a chemical compound that belongs to the class of pyrimidines . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis process involves a sequence of chemo- and regioselective Brønsted acid-catalyzed electrophilic alkylation of arenes with 5-bromopyrimidine, followed by oxidative re-aromatization of the formed dihydropyrimidine ring .Molecular Structure Analysis
The molecular structure of “4-Bromo-6-(2-methoxyphenyl)pyrimidine” was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involving “4-Bromo-6-(2-methoxyphenyl)pyrimidine” are complex and involve multiple steps. The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .科学的研究の応用
Synthesis and Biological Activity
One area of research focuses on the synthesis of pyrimidine derivatives and their biological activities. For instance, a study developed novel pyrimidine derivatives through synthetic pathways that showed promising antifungal activities against specific strains. These compounds were synthesized from 2-amino-5-cyano-6-methoxy-4-(4-methoxyphenyl)pyridine-3-carboxamide, leading to the creation of new pyrido[2,3-d]pyrimidine derivatives with significant antifungal properties (Hanafy, 2011).
Corrosion Inhibition
Another application involves the corrosion inhibition capabilities of pyrimidine-2-thione derivatives on mild steel in acidic environments. These compounds, including derivatives with 4-methoxyphenyl substituents, have been studied for their ability to effectively reduce corrosion on metal surfaces. Their inhibition mechanism is attributed to the adsorption of these compounds on the metal surface, following Langmuir's adsorption isotherm, showcasing their potential in corrosion protection technologies (Soltani et al., 2015).
Anticonvulsant and Neurotoxicity Evaluation
Research has also been conducted on the anticonvulsant and neurotoxicity effects of pyrimidine-5-carbonitrile derivatives. These studies synthesized a series of compounds by refluxing 2-hydrazino-4-(4-methoxy-phenyl)-6-oxo-1,6-dihydro-pyrimidine-5-carbonitrile with different substituted aromatic aldehydes. The compounds exhibited anticonvulsant activities in MES tests, highlighting their potential in developing new therapeutic agents for seizure prevention (Shaquiquzzaman et al., 2012).
Structural and Electronic Studies
Moreover, structural and electronic studies of thiopyrimidine derivatives have been explored. These studies involve density functional theory (DFT) and experimental analyses to understand the structural parameters, electronic properties, and nonlinear optical (NLO) characteristics of phenyl pyrimidine derivatives. Such research provides valuable insights into the molecular structures and potential applications of these compounds in optoelectronics and pharmacology (Hussain et al., 2020).
特性
IUPAC Name |
4-bromo-6-(2-methoxyphenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c1-15-10-5-3-2-4-8(10)9-6-11(12)14-7-13-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKLZAOETFMTFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6-(2-methoxyphenyl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



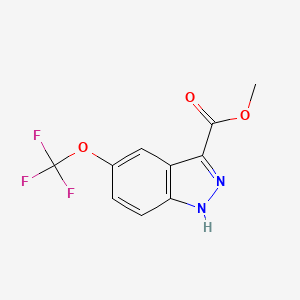
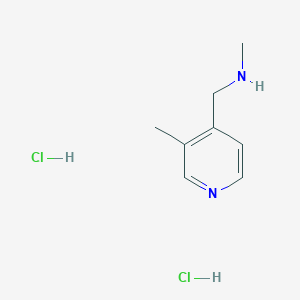
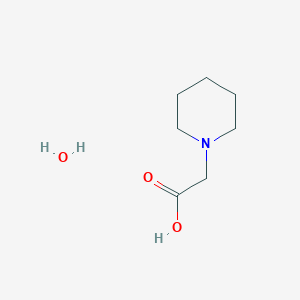
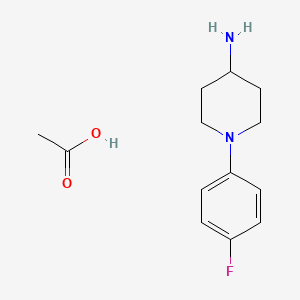
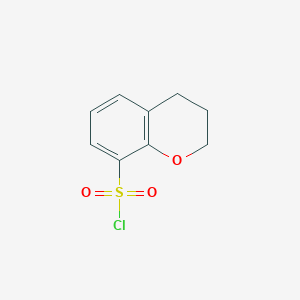
![3-[2,5-Dioxo-1-(2-phenylethyl)imidazolidin-4-yl]propanoic acid](/img/structure/B1463106.png)
